molecular formula C24H27N3O3 B2589058 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 955528-21-9

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No.: B2589058
CAS No.: 955528-21-9
M. Wt: 405.498
InChI Key: IFCBQKUZVNADIH-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Anti-inflammatory Agents

A series of derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide were synthesized and exhibited promising anti-inflammatory activities in both in-vitro and in-vivo models. The derivatives were synthesized using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid. The anti-inflammatory efficacy was assessed through various models including protein denaturation and rat paw edema. Moreover, the molecular docking studies suggested a good binding affinity towards human serum albumin (HSA), indicating a potential mechanism of action (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Activities

The compound and its derivatives have been studied for their potential anticonvulsant activities. A series of derivatives were synthesized and tested using maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (sc-PTZ) induced seizure, and neurotoxicity screens. The compounds showed protection against MES test, indicative of their ability to inhibit the spread of seizure, highlighting their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).

Antiproliferative Activities

Certain derivatives of the compound demonstrated significant antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One derivative, in particular, exhibited potent activity against nasopharyngeal carcinoma cells with no detectable cytotoxicity against peripheral blood mononuclear cells at certain concentrations, suggesting a specific cytotoxicity that could be leveraged in cancer therapy (I‐Li Chen et al., 2013).

Structural and Fluorescence Properties

The structural aspects of certain isoquinoline derivatives, including those related to 2-(1,3-dioxoisoindolin-2-yl)acetamide, were studied, revealing interesting properties like gel formation and fluorescence emission upon interaction with certain acids and guest molecules. These properties could be relevant in material science and chemistry for developing new materials with specific fluorescence characteristics (Karmakar, Sarma, & Baruah, 2007).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-25-22(28)16-27-23(29)19-7-3-4-8-20(19)24(27)30/h3-4,7-10,15H,2,5-6,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBQKUZVNADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.